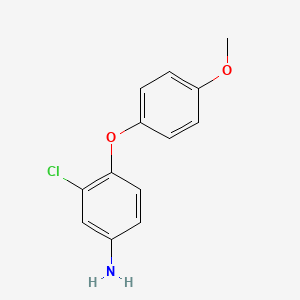

3-Chloro-4-(4-methoxyphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-(4-methoxyphenoxy)aniline is a compound that has gained significant attention in scientific research due to its potential implications in various fields of research and industry. It is an aniline metabolite of chlorpropham .

Synthesis Analysis

The synthesis of anilines like 3-Chloro-4-(4-methoxyphenoxy)aniline typically involves methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(4-methoxyphenoxy)aniline is C13H12ClNO2. The molecular weight is 249.69 g/mol . The structure includes a methoxy group (OCH3) and a phenoxy group (OC6H5) attached to an aniline group .Physical And Chemical Properties Analysis

3-Chloro-4-(4-methoxyphenoxy)aniline is a solid at room temperature . It has a molecular weight of 249.69 g/mol .Applications De Recherche Scientifique

- Antimalarial Research : While not directly related to the compound you mentioned, similar aniline derivatives have been studied for their antimalarial activity . Researchers might investigate whether 3-Chloro-4-methoxyaniline exhibits any promising effects against malaria parasites.

Pharmaceuticals and Drug Discovery

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that this compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body .

Mode of Action

Aniline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Aniline and its derivatives are known to be involved in various biochemical processes, including oxidative stress, inflammation, and apoptosis .

Pharmacokinetics

It’s worth noting that aniline derivatives generally have good absorption and distribution profiles due to their lipophilic nature .

Result of Action

It’s worth noting that aniline derivatives can cause various cellular effects, including changes in cell morphology, induction of oxidative stress, and modulation of cell signaling pathways .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of aniline derivatives .

Propriétés

IUPAC Name |

3-chloro-4-(4-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEVZDKXGIAABF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(4-methoxyphenoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.